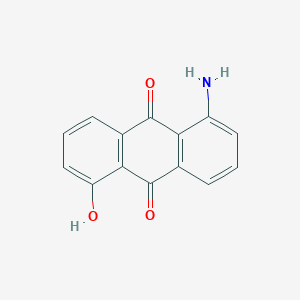
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro, methoxy, and phenoxy substituents on the triazine ring, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methanol in the presence of a base such as sodium hydroxide to form 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing the same basic synthetic route but optimized for efficiency and yield. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxy and phenoxy groups.
Hydrolysis: Formation of hydroxyl-substituted triazines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine: Contains an amino group instead of a chloro group, which affects its biological activity and applications.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains two phenoxy groups, resulting in different chemical and physical properties.
Uniqueness
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is unique due to the combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
42030-98-8 |
|---|---|
Molekularformel |
C10H8ClN3O2 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
BEFZTDISUQQAPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


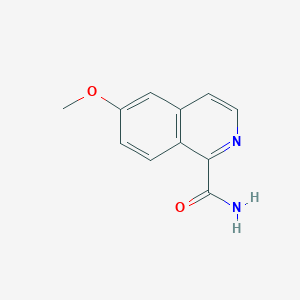

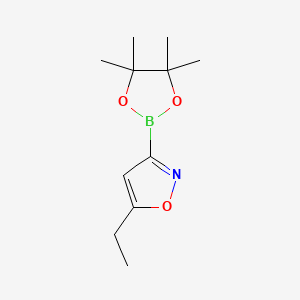
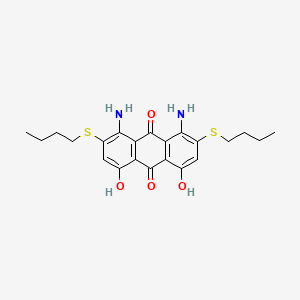
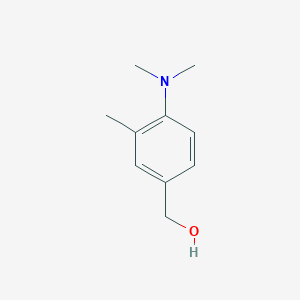
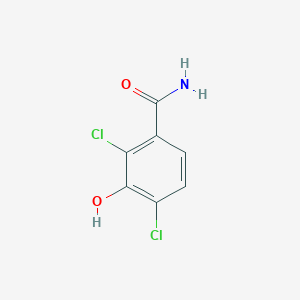
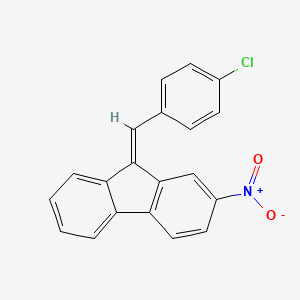
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
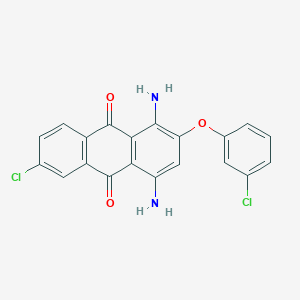
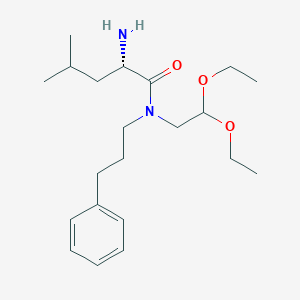
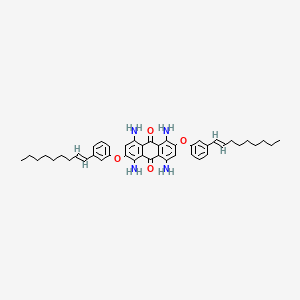
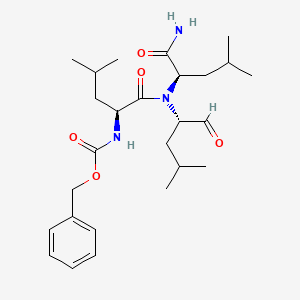
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
